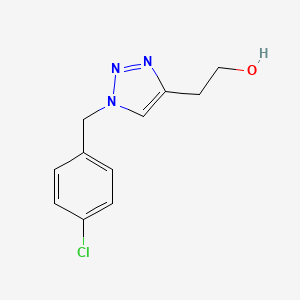

2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol

Descripción

Propiedades

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]triazol-4-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c12-10-3-1-9(2-4-10)7-15-8-11(5-6-16)13-14-15/h1-4,8,16H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGQUSMQFCCNNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(N=N2)CCO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Definitive Guide to Triazole Synthesis and Bioconjugation

Executive Summary

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the quintessential "click" reaction, fundamentally transforming organic synthesis, materials science, and drug development. Independently discovered by K. Barry Sharpless and Morten Meldal in 2002—a breakthrough that culminated in the 2022 Nobel Prize in Chemistry—CuAAC elegantly overcomes the limitations of the classical thermal Huisgen 1,3-dipolar cycloaddition[1].

By employing a copper(I) catalyst, this reaction accelerates the cycloaddition kinetics by a factor of 107 to 108 , allowing it to proceed at room temperature while exclusively yielding the 1,4-disubstituted 1,2,3-triazole regioisomer[2]. For researchers in bioconjugation and drug discovery, CuAAC provides an unparalleled, bioorthogonal method for linking complex molecular architectures, such as Antibody-Drug Conjugates (ADCs), with near-perfect fidelity and functional group tolerance[3].

Mechanistic Causality: The Dinuclear Copper Pathway

To master CuAAC, one must move beyond viewing it as a simple "A + B → C" reaction and understand the intricate organometallic equilibria that govern its efficiency. The uncatalyzed reaction is kinetically hindered by a high activation barrier, leading to a mixture of 1,4- and 1,5-regioisomers[3]. The introduction of copper(I) alters the reaction coordinate entirely.

Extensive density functional theory (DFT) calculations and isotopic labeling studies by Fokin, Finn, and colleagues have elucidated a stepwise, dinuclear copper mechanism [4].

-

Acetylide Formation: The catalytic cycle initiates with the π-coordination of Cu(I) to the terminal alkyne, lowering the pKa of the terminal proton and facilitating its removal by a mild base to form a σ-bound copper(I) acetylide[5].

-

Dinuclear Activation: A second Cu(I) atom coordinates to the π-system of the acetylide. This dinuclear species is highly reactive and serves as the true catalytic intermediate[6].

-

Azide Coordination and Cyclization: The organic azide coordinates to the copper center via its proximal nitrogen. A nucleophilic attack by the distal nitrogen of the azide onto the C-2 carbon of the acetylide forms a six-membered metallacycle[7].

-

Ring Contraction and Protonation: The metallacycle undergoes rapid ring contraction to form a copper-triazolide intermediate, which is subsequently protonated to release the 1,4-disubstituted 1,2,3-triazole and regenerate the catalyst[7].

Dinuclear catalytic cycle of CuAAC detailing key copper-acetylide intermediates.

Reagent Selection & Experimental Logic

The thermodynamic instability of Cu(I) in aqueous, aerobic environments necessitates a carefully engineered catalytic system. Cu(I) readily disproportionates into Cu(0) and Cu(II), or oxidizes to Cu(II), halting the reaction and generating reactive oxygen species (ROS) that can degrade sensitive biomolecules[7].

The Role of the Reducing Agent

To maintain a robust catalytic cycle, Cu(I) is typically generated in situ from a stable Cu(II) salt (e.g., CuSO4⋅5H2O ) using a mild reducing agent, most commonly sodium ascorbate [6]. Ascorbate is added in 5- to 10-fold molar excess relative to copper. This excess not only continuously reduces any oxidized Cu(II) back to Cu(I) but also prevents the oxidative homocoupling of alkynes (Glaser coupling), a common side reaction[2].

Ligand Engineering for Bioconjugation

For biological applications (e.g., protein labeling, nucleic acid modification), stabilizing ligands are mandatory. Polydentate nitrogen-donor ligands encapsulate the Cu(I) center, accelerating the reaction while shielding the metal from oxygen, thereby acting as a sacrificial reductant and ROS scavenger[8].

Table 1: Quantitative Comparison of Common CuAAC Ligands

| Ligand | Solubility | Cu Coordination | Relative Kinetics | Primary Application |

| None | N/A | Low | Slow | Simple organic synthesis (non-biological) |

| TBTA | Organic/DMSO | Tetradentate | Moderate | Polymer chemistry, organic synthesis |

| THPTA | Aqueous | Tetradentate | Fast | Bioconjugation, live-cell lysate labeling |

| BTTAA | Aqueous | Tetradentate | Very Fast | In vivo bioorthogonal chemistry |

Note: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is the industry standard for aqueous bioconjugation due to its high water solubility and superior protection against protein degradation[7].

Self-Validating Protocol: CuAAC for Protein-Cargo Bioconjugation

The following protocol details the conjugation of an azide-modified fluorophore or cytotoxic drug to an alkyne-tagged biomolecule (e.g., an antibody). The methodology is designed as a self-validating system: the specific order of addition prevents premature catalyst quenching, ensuring high-yield triazole formation[8].

Phase 1: Reagent Preparation

-

CuSO₄ Stock: Prepare 20 mM CuSO4 in degassed Milli-Q water.

-

THPTA Ligand Stock: Prepare 50 mM THPTA in degassed Milli-Q water.

-

Sodium Ascorbate Stock: Prepare 100 mM sodium ascorbate in water. (Critical: Must be prepared fresh daily, as ascorbate rapidly oxidizes in solution).

-

Aminoguanidine Stock (Optional but Recommended): Prepare 100 mM aminoguanidine hydrochloride. This acts to scavenge dehydroascorbate byproducts that can cross-react with arginine residues on proteins[8].

Phase 2: Catalyst Pre-Complexation (The Causality of Order)

Why pre-mix? Adding free Cu(II) directly to a protein mixture before the ligand can lead to non-specific metal binding to histidine/cysteine residues, causing precipitation.

-

In a microcentrifuge tube, combine 2.5 µL of 20 mM CuSO4 and 5.0 µL of 50 mM THPTA[8].

-

Incubate at room temperature for 5 minutes. The solution will turn a faint blue, indicating the formation of the Cu(II)-THPTA complex. The ligand-to-copper ratio is strictly maintained at ≥ 2:1 (often 5:1 in highly dilute biomolecule solutions) to ensure full coordination[8].

Phase 3: Reaction Assembly

-

In a separate 2 mL Eppendorf tube, add the alkyne-tagged biomolecule in an appropriate buffer (e.g., PBS, pH 7.4) to a final concentration of ~50 µM[8].

-

Add the azide-modified cargo (e.g., 2- to 5-fold molar excess relative to the alkyne)[8].

-

Add 25 µL of the 100 mM aminoguanidine stock[8].

-

Transfer the pre-complexed CuSO4 /THPTA solution into the reaction mixture.

-

Initiation: Add 25 µL of the fresh 100 mM sodium ascorbate stock last[8]. Addition of ascorbate initiates the reduction of the Cu(II)-THPTA complex to the catalytically active Cu(I)-THPTA complex.

-

Flush the tube headspace with argon or nitrogen, seal tightly, and agitate on a slow rotisserie for 1 hour at room temperature[8].

Step-by-step logical workflow for CuAAC bioconjugation with integrated validation steps.

Phase 4: Validation and Purification

Self-Validation: To verify successful conjugation before scaling up, run a small aliquot on SDS-PAGE (if using a fluorescent azide) and image at the specific excitation wavelength (e.g., 404 nm for specific coumarin azides)[8]. Alternatively, Intact Mass Spectrometry (LC-MS) will confirm the exact mass shift corresponding to the triazole-linked cargo. Purify the final conjugate using size-exclusion chromatography (SEC) or desalting columns to remove the copper catalyst and unreacted cargo.

Applications in Modern Drug Development

The reliability of CuAAC has made it a cornerstone in pharmaceutical sciences:

-

Antibody-Drug Conjugates (ADCs): CuAAC is routinely used to link highly potent cytotoxic payloads (e.g., MMAE) to monoclonal antibodies. The resulting triazole linkage is highly stable in systemic circulation, preventing premature drug release and reducing off-target toxicity.

-

Fragment-Based Drug Discovery (FBDD): "Click chemistry" allows for the rapid assembly of bidentate ligands from libraries of azide- and alkyne-functionalized fragments directly within the binding pocket of a target enzyme (in situ click chemistry).

-

Nucleic Acid Modifications: Because alkynes and azides are completely orthogonal to the reactive amines and hydroxyls present in DNA and RNA, CuAAC is the premier method for labeling oligonucleotides with fluorophores or affinity tags[5].

References

-

Click Chemistry Azide-Alkyne Cycloaddition Organic Chemistry Portal[Link]

-

Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation Current Protocols in Chemical Biology / Jena Bioscience[Link]

-

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights Organometallics - ACS Publications[Link]

-

Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition Beilstein Journal of Organic Chemistry[Link]

-

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Creative Biolabs[Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Chemical Society Reviews / PMC[Link]

-

Nobel Prize 2022 to Sharpless, Meldal, Bertozzi Click Chemistry – molecular lego Quarterly Reviews of Biophysics - Cambridge University Press[Link]

-

A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids Chemical Reviews - ACS Publications[Link]

Sources

- 1. Nobel Prize 2022 to Sharpless, Meldal, Bertozzi Click Chemistry – molecular lego | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 7. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 8. jenabioscience.com [jenabioscience.com]

synthesis of 1,4-disubstituted 1,2,3-triazoles from benzyl azides

An In-Depth Technical Guide to the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from Benzyl Azides

Authored by: A Senior Application Scientist

Introduction: The Rise of the 1,2,3-Triazole in Modern Chemistry

The 1,2,3-triazole moiety, a five-membered heterocycle with three adjacent nitrogen atoms, has become an indispensable building block in contemporary chemical sciences, particularly in the realms of drug discovery and materials science.[1][2] Its prominence is largely due to its unique physicochemical properties: the triazole ring is metabolically stable, possesses a significant dipole moment, and can act as a hydrogen bond acceptor. These characteristics make it an excellent bioisostere for the amide bond, capable of mimicking the trans-amide linkage in peptides to enhance proteolytic stability without compromising biological activity.[3][4]

The foundational method for synthesizing these heterocycles is the Huisgen 1,3-dipolar cycloaddition, a thermal reaction between an azide and an alkyne. However, this method suffers from significant drawbacks, including the need for elevated temperatures and, most critically, a lack of regiocontrol, often yielding a nearly 1:1 mixture of 1,4- and 1,5-disubstituted isomers.[5] This limitation renders the thermal approach unsuitable for applications requiring high purity and specific isomerism, such as pharmaceutical development.

The advent of "click chemistry," a concept championed by K. B. Sharpless in 2001, revolutionized the synthesis of 1,2,3-triazoles.[5][6] This philosophy prioritizes reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, generating only benign or easily removable byproducts.[5] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, providing exclusive access to the 1,4-disubstituted 1,2,3-triazole isomer under mild, often aqueous, conditions.[5][6] This guide provides an in-depth exploration of the synthesis of 1,4-disubstituted 1,2,3-triazoles, beginning with the preparation of the key benzyl azide precursor and focusing on the mechanistic intricacies and practical execution of the CuAAC reaction.

Part 1: The Benzyl Azide Precursor: Synthesis and Handling

The journey to the target triazole begins with the reliable synthesis of the benzyl azide starting material. The most common and straightforward method is the nucleophilic substitution (SN2) reaction between a benzyl halide (typically benzyl bromide) and an alkali metal azide, such as sodium azide (NaN₃).[7]

The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is critical. These solvents effectively solvate the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic, thus facilitating a rapid and efficient SN2 displacement of the bromide ion.[7]

Experimental Protocol: Synthesis of Benzyl Azide from Benzyl Bromide[7][8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.1 equivalents, e.g., 3.58 g, 55.0 mmol) in dimethyl sulfoxide (DMSO, e.g., 120 mL). Stir vigorously until all the sodium azide has dissolved.

-

Addition of Benzyl Bromide: To the stirred solution, add benzyl bromide (1.0 equivalent, e.g., 6.54 mL, 55.0 mmol) dropwise.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight (typically 12-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (e.g., 100 mL). Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Washing and Drying: Combine the organic extracts and wash sequentially with deionized water (2 x 80 mL) and brine (1 x 80 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This procedure yields benzyl azide as a colorless oil, typically in high purity and yield (>90%).

Critical Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Always handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid (HN₃). While benzyl azide is relatively stable, low-molecular-weight organic azides can be explosive and should be handled with care, avoiding high temperatures and distillation.[7]

Part 2: The Core Directive: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction stands as a pillar of modern synthetic chemistry, accelerating the rate of triazole formation by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal process.[5] This remarkable catalytic efficiency is achieved under mild conditions and, crucially, provides absolute regiocontrol to yield only the 1,4-disubstituted triazole isomer.

The Dinuclear Copper-Mediated Mechanism

While early proposals suggested a mononuclear copper catalyst, extensive kinetic and computational studies have established that a dinuclear copper intermediate is central to the kinetically favored pathway.[6][8] This mechanism better accounts for the observed second-order kinetics with respect to the copper concentration and the reaction's incredible speed.

The catalytic cycle can be dissected into several key stages:

-

Generation of Cu(I): The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a mild reducing agent like sodium ascorbate.[6] This avoids the need to handle potentially unstable Cu(I) salts.

-

Copper(I) Acetylide Formation: A terminal alkyne coordinates to a Cu(I) center. The presence of the copper atom increases the acidity of the terminal proton, facilitating its removal (often by a mild base or another copper acetylide species) to form a copper(I) acetylide.

-

Dinuclear Intermediate Assembly: A second Cu(I) ion coordinates to the π-system of the initially formed copper acetylide. This creates a dinuclear σ,π-bis(copper) acetylide intermediate. This step is crucial for the subsequent activation of the reactants.[6]

-

Azide Coordination and Cyclization: The benzyl azide coordinates to one of the copper centers, bringing it into close proximity with the acetylide. The terminal, electrophilic nitrogen of the azide then attacks the nucleophilic β-carbon of the acetylide, leading to the formation of a six-membered copper(III) metallacycle intermediate.[1]

-

Reductive Elimination and Product Release: This metallacycle is unstable and rapidly undergoes reductive elimination and ring contraction. This step forms the stable five-membered copper-triazolide ring.

-

Protonolysis and Catalyst Regeneration: The final step is the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper catalyst, allowing the cycle to continue.[6]

General Experimental Protocol for CuAAC

This protocol describes a typical lab-scale synthesis of a 1,4-disubstituted 1,2,3-triazole from benzyl azide and a terminal alkyne.

-

Reaction Setup: To a vial or round-bottom flask, add the terminal alkyne (1.0 equivalent), benzyl azide (1.0-1.1 equivalents), and a solvent system. A common and effective solvent mixture is tert-butanol and water (e.g., 1:1 or 2:1 v/v).

-

Catalyst Preparation: In a separate small vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 equivalents). Prepare a separate aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents).

-

Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed immediately by the copper(II) sulfate solution. The solution will often turn a heterogeneous yellow-green color as the Cu(I) species is formed.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1 to 24 hours. For many substrates, the product will precipitate from the reaction mixture as a solid.

-

Workup and Isolation:

-

If a precipitate forms: Collect the solid product by vacuum filtration. Wash the solid with water, then a cold solvent like ethanol or diethyl ether to remove any unreacted starting materials. The product is often pure enough after this step.

-

If no precipitate forms: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel if necessary.

-

Key Parameters for Optimization

While the CuAAC reaction is robust, its efficiency can be fine-tuned by considering several key factors.

| Parameter | Description | Field-Proven Insights & Recommendations |

| Copper Source | The active catalyst is Cu(I). | Using a Cu(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent (sodium ascorbate) is most common, convenient, and reliable. Direct use of Cu(I) salts (e.g., CuI, CuBr) is also effective but they can be less stable.[1][9] |

| Solvent | The medium for the reaction. | Aqueous mixtures (e.g., H₂O/t-BuOH, H₂O/DMSO) are highly effective and often accelerate the reaction.[10] Greener alternatives like glycerol or natural deep eutectic solvents (NADESs) have also proven successful.[11][12] |

| Ligands | Additives that coordinate to copper. | Ligands stabilize the Cu(I) oxidation state against disproportionation and oxidation, and can dramatically accelerate the reaction rate. They are essential for challenging substrates or reactions in complex biological media.[10][13] |

| Temperature | Reaction temperature. | Most CuAAC reactions proceed efficiently at room temperature.[14] Gentle heating (40-60 °C) can be used to accelerate reactions with less reactive substrates, but is often unnecessary. |

The Power of Ligand Acceleration

For demanding applications, particularly in bioconjugation where substrate concentrations are low, the use of copper-coordinating ligands is paramount. Ligands not only protect the Cu(I) catalyst from oxidation but also modulate its reactivity to achieve faster rates.

Tris(benzyltriazolylmethyl)amine (TBTA) was one of the first widely adopted accelerating ligands.[15] Since then, a variety of more advanced ligands have been developed. Notably, tripodal amine ligands and those based on benzimidazole cores have shown superior performance, offering significant rate enhancements and allowing for catalyst loadings as low as 25-50 ppm for certain substrates.[14][16] The choice of ligand can be critical, as some may become inhibitory if used in excess relative to copper, an effect that is often dependent on the solvent system.[10]

Part 3: A Note on Regioselectivity: The Ruthenium Alternative

The CuAAC reaction's exclusive formation of 1,4-disubstituted triazoles is one of its greatest strengths. However, for comprehensive structure-activity relationship (SAR) studies in drug discovery, access to the 1,5-disubstituted regioisomer is also highly valuable. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) perfectly complements the CuAAC by providing this alternative regioselectivity.[5]

Catalyzed by pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes, the RuAAC reaction proceeds through a different mechanism involving the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle.[5][17][18] This is followed by reductive elimination to yield the 1,5-disubstituted triazole. A key advantage of the RuAAC is its ability to also catalyze the cycloaddition of internal alkynes, leading to fully substituted 1,2,3-triazoles, a transformation not possible with CuAAC.[5][17]

Conclusion

The via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition is a cornerstone of modern organic synthesis. Its operational simplicity, high yields, exceptional functional group tolerance, and unwavering regioselectivity embody the principles of click chemistry. The deep understanding of its dinuclear copper-mediated mechanism has enabled further optimization through the rational design of accelerating ligands, pushing the boundaries of its application from small molecule synthesis to complex bioconjugation. For researchers and professionals in drug development, the CuAAC reaction is not merely a synthetic tool but a powerful platform for the rapid generation of compound libraries and the strategic modification of biomolecules, solidifying the 1,2,3-triazole as a truly privileged scaffold in medicinal chemistry.

References

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

García, J. J., et al. (2017). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 7(74), 46961-46973. Available from: [Link]

-

Recent progress in the Cu-catalyzed multicomponent synthesis of 1,4-disubstituted 1,2,3-triazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

Ohno, H., et al. (2010). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters, 12(20), 4652-4655. Available from: [Link]

-

Rodionov, V. O., et al. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 129(42), 12696-12704. Available from: [Link]

-

Zhou, Z., et al. (2016). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 6(8), 2538-2547. Available from: [Link]

-

Díez-González, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2027-2038. Available from: [Link]

-

Ohno, H., et al. (2010). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters, 12(20), 4652-4655. Available from: [Link]

-

Ali, A., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society, 21(1), 1-35. Available from: [Link]

-

Alonso, F., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2033. Available from: [Link]

-

Díez-González, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2027-2038. Available from: [Link]

-

Recent Advancements in 1,4-Disubstituted 1H-1,2,3-Triazoles as Potential Anticancer Agents. (2018). Anticancer Agents in Medicinal Chemistry, 18(1), 21-37. Available from: [Link]

-

Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. (2018). Molecules, 23(11), 2999. Available from: [Link]

-

Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. Available from: [Link]

-

Amiri, A., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Chemical Biology, 6(1), 1-15. Available from: [Link]

-

Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. (2020). ChemRxiv. Available from: [Link]

-

Boz, E., & Tüzün, N. Ş. (2013). Reaction mechanism of ruthenium-catalyzed azide-alkyne cycloaddition reaction: A DFT study. Istanbul Technical University. Available from: [Link]

-

Request PDF: Reaction mechanism of ruthenium-catalyzed azide–alkyne cycloaddition reaction: A DFT study. (n.d.). ResearchGate. Retrieved from [Link]

-

Zhang, L., et al. (2017). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 117(13), 8714-8763. Available from: [Link]

-

Rečnik, L. M., et al. (2021). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. International Journal of Molecular Sciences, 22(16), 8887. Available from: [Link]

-

Benzyl azide synthesis by azidonation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

1,2,3-Triazoles: Synthesis and Biological Application. (2020). IntechOpen. Available from: [Link]

-

Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. (2025). Beilstein Journal of Organic Chemistry, 21, 1-10. Available from: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 991328. Available from: [Link]

-

A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (2021). RSC Advances, 11(53), 33362-33383. Available from: [Link]

-

Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. (2019). New Journal of Chemistry, 43(3), 1335-1346. Available from: [Link]

-

(PDF) Synthesis, Characterization and Antimicrobial Activities of 1,4- Disubstituted 1,2,3-Triazole Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (n.d.). Frontiers Media. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 5. Click Chemistry [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]

- 10. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 14. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 18. research.itu.edu.tr [research.itu.edu.tr]

Unambiguous Structural Elucidation of Chlorobenzyl-Triazole Compounds: A Synergistic NMR and Mass Spectrometry Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobenzyl-triazole derivatives represent a cornerstone in modern medicinal chemistry and materials science, with a structural scaffold found in numerous compounds exhibiting a wide range of biological activities, including antifungal, anticancer, and anticonvulsant properties.[1][2][3] The precise substitution pattern of the chlorine atom on the benzyl ring and the linkage to the triazole core are critical determinants of a molecule's function and potency. Therefore, unambiguous characterization is not merely a procedural step but the foundation upon which reliable structure-activity relationship (SAR) studies are built.

This guide provides an in-depth, field-proven methodology for the comprehensive characterization of chlorobenzyl-triazole compounds. We will move beyond rote procedural descriptions to explore the causal reasoning behind analytical choices, focusing on the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By integrating these two powerful techniques, researchers can establish a self-validating workflow that ensures the highest degree of structural fidelity.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Architecture

NMR spectroscopy is the definitive technique for determining the precise connectivity and stereochemistry of organic molecules. It provides a detailed map of the proton and carbon framework of the chlorobenzyl-triazole scaffold.

Proton (¹H) NMR Spectroscopy: Unveiling Proton Environments

¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to one another.

-

Triazole Ring Protons: Protons directly attached to the triazole ring are highly deshielded due to the electron-withdrawing nature of the nitrogen atoms. They typically resonate in the downfield region of the spectrum, often between δ 7.5 and 9.5 ppm.[4][5] The exact chemical shift provides clues about the triazole isomer (e.g., 1,2,3- vs. 1,2,4-triazole).

-

Benzylic Protons (-CH₂-): The methylene protons linking the chlorobenzyl group to the triazole ring are a key diagnostic signal. They typically appear as a sharp singlet in the range of δ 4.0 to 5.5 ppm.[3][4] Their integration value should correspond to two protons.

-

Aromatic Protons (Chlorobenzyl Ring): The protons on the chlorobenzyl ring resonate between δ 7.0 and 7.8 ppm. The splitting pattern (multiplicity) is highly informative for determining the substitution pattern of the chlorine atom:

-

4-chlorobenzyl (para): This isomer presents the simplest pattern, typically two doublets, each integrating to two protons, due to the molecule's symmetry (an AA'BB' system).

-

2-chlorobenzyl (ortho): This isomer results in a more complex pattern of four distinct multiplets, each integrating to one proton.

-

3-chlorobenzyl (meta): This isomer also shows four distinct multiplets for each of the four aromatic protons.

-

Carbon-¹³ (¹³C) NMR Spectroscopy: Defining the Carbon Skeleton

¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule and information about their hybridization and electronic environment.

-

Triazole Ring Carbons: The carbon atoms within the 1,2,4-triazole ring are typically found in the δ 140-170 ppm range.[5] Their specific shifts are influenced by the attached substituents.

-

Aromatic Carbons: The carbons of the chlorobenzyl ring appear in the aromatic region (δ 120-140 ppm). The carbon atom directly bonded to the chlorine atom (C-Cl) is deshielded and can be identified in the δ 130-135 ppm range.[6] The other aromatic carbon signals can be assigned using 2D NMR techniques like HSQC and HMBC.

-

Benzylic Carbon (-CH₂-): The benzylic carbon signal is typically observed in the δ 50-60 ppm range.[7]

| Nucleus Type | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

| Triazole C-H | 7.5 - 9.5 | 140 - 170 |

| Aromatic C-H | 7.0 - 7.8 | 125 - 135 |

| Benzylic -CH₂- | 4.0 - 5.5 | 50 - 60 |

| Aromatic C-Cl | N/A | 130 - 135 |

Experimental Protocol for NMR Analysis

This protocol is designed to be a self-validating system, ensuring data integrity.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified chlorobenzyl-triazole compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is excellent for a wide range of compounds, while CDCl₃ is a common alternative.[8]

-

Ensure the sample is fully dissolved to avoid line broadening.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion, especially for resolving complex aromatic multiplets).[8]

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>16 scans).

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

(Optional but Recommended): Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[9] This is invaluable for unambiguous assignment of aromatic signals.

-

-

Data Processing and Interpretation:

-

Process the spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

-

Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO-d₆ at 39.52 ppm).[6]

-

Integrate the ¹H signals and analyze the multiplicities and coupling constants to assign the structure.

-

Assign the ¹³C signals based on chemical shifts and correlation with the ¹H assignments via HSQC data.

-

Part 2: Mass Spectrometry (MS) - Confirming Identity and Probing Fragmentation

Mass spectrometry is an essential complementary technique that confirms the molecular weight of the synthesized compound and provides structural information through controlled fragmentation. For chlorobenzyl-triazole compounds, MS offers highly definitive evidence of the elemental composition.

Ionization Techniques

The choice of ionization technique is crucial for generating gas-phase ions from the analyte without significant degradation.

-

Electrospray Ionization (ESI): This is the most common and effective method for polar, non-volatile compounds like many triazole derivatives.[10] It is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, minimizing in-source fragmentation and providing a clear determination of the molecular weight.

-

Atmospheric Pressure Chemical Ionization (APCI): A suitable alternative for less polar compounds that may not ionize well by ESI.

The Chlorine Isotopic Signature: A Built-in Confirmation

A key feature in the mass spectrum of any chlorine-containing compound is its distinct isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in two peaks for every chlorine-containing ion: the monoisotopic peak (M) and an M+2 peak that is about one-third the intensity of the M peak. The presence of this 3:1 ratio for the molecular ion is unequivocal proof of a single chlorine atom in the molecule.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation to reveal structural details. For a chlorobenzyl-triazole, a common and logical fragmentation pathway involves the cleavage of the benzylic C-N or C-S bond, which is often the weakest link.

-

Primary Fragmentation: The most common fragmentation pathway is the cleavage of the bond between the benzylic carbon and the triazole ring. This yields a highly stable chlorobenzyl cation.

-

Chlorobenzyl Cation: This fragment will appear as a characteristic doublet at m/z 125 (for C₇H₆³⁵Cl⁺) and m/z 127 (for C₇H₆³⁷Cl⁺) in an approximate 3:1 ratio. The observation of this fragment is strong evidence for the chlorobenzyl moiety.

-

-

Triazole Ring Fragmentation: The triazole ring itself can undergo cleavage, often involving the loss of stable neutral molecules like N₂ (28 Da).[11][12]

| Ion | Description | Key Diagnostic Feature |

| [M+H]⁺ | Protonated Molecular Ion | Confirms molecular weight. Must show [M+H]⁺ and [M+2+H]⁺ peaks in a ~3:1 ratio. |

| [C₇H₆Cl]⁺ | Chlorobenzyl Cation | Confirms the chlorobenzyl moiety. Appears as a doublet at m/z 125/127. |

Experimental Protocol for MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the sample (1-10 µg/mL) in a high-purity solvent suitable for mass spectrometry, such as methanol or acetonitrile.

-

-

Instrumentation and Data Acquisition:

-

Use a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled to an ESI source for accurate mass measurement.[6]

-

Acquire a full scan MS spectrum in positive ion mode to identify the [M+H]⁺ ion and confirm its isotopic pattern.

-

Perform an MS/MS experiment by selecting the monoisotopic [M+H]⁺ ion (e.g., the peak corresponding to the ³⁵Cl isotope) as the precursor.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it to the theoretical mass. The mass error should be less than 5 ppm.

-

Verify the 3:1 isotopic ratio for the [M+H]⁺ and [M+2+H]⁺ peaks.

-

Analyze the MS/MS spectrum to identify key fragments, particularly the chlorobenzyl cation at m/z 125/127.

-

Part 3: The Synergistic Workflow - Integrating NMR and MS for Unambiguous Characterization

Neither NMR nor MS alone provides the complete picture. True analytical confidence is achieved when the data from both techniques are integrated into a single, coherent structural assignment.

The workflow below illustrates how these techniques are used in a complementary and self-validating manner.

Caption: Common MS/MS fragmentation of a chlorobenzyl-triazole.

References

-

ResearchGate. (n.d.). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available at: [Link]

-

Oxford Academic. (2006, March 27). Mass-spectral Fragmentation of 3-(5-Nitro-2-furyl)-1,2,4-triazoles. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Koretskaya, I., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Available at: [Link]

-

RSC Publishing. (2025, January 31). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Available at: [Link]

-

MDPI. (2015, November 2). Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-t[11][12][13]riazolo[4,3-a]pyridine. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and spectral characterization of 1,2,4-triazole derivatives. Available at: [Link]

-

Reddy, N. B., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. Available at: [Link]

- Caucasian Journal of Science. (n.d.). Spectroscopic Aspects (Experimental/Theoretical (FT-IR, NMR)) and Electronic Properties of 3-p-Chlorobenzyl-4-[3-(3-methoxybenzo.... Available at: https://dergipark.org.tr/en/pub/cjos/issue/51493/639722

-

MDPI. (2022, May 6). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. International Journal of Molecular Sciences. Available at: [Link]

-

ACS Omega. (2024, August 29). Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. Available at: [Link]

-

American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available at: [Link]

-

Dovepress. (n.d.). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Drug Design, Development and Therapy. Available at: [Link]

-

Arabian Journal of Chemistry. (2022, August 26). Synthesis characterization and evaluation of novel triazole based analogs as a acetylcholinesterase and α-glucosidase inhibitors. Available at: [Link]

-

SpectraBase. (n.d.). 5-(4-Chloro-benzyl)-4-(2-methoxy-phenyl)-4H-t[11][12][13]riazole-3-thiol. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis characterization and evaluation of novel triazole based analogs as a acetylcholinesterase and α-glucosidase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 4. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

Engineering Efficacy: Physicochemical Properties and Synthetic Workflows of 1,2,3-Triazole Ethanol Derivatives in Drug Discovery

Introduction: The Triazole-Ethanol Synergy

In modern medicinal chemistry, 1,2,3-triazoles have cemented their status as privileged scaffolds. Their unique aromatic character, high chemical stability against metabolic degradation, and strong dipole moments (4.8–5.6 Debye) make them ideal bioisosteres for amide bonds, capable of mimicking both cis and trans configurations [1][1]. However, the intrinsic polarity of the triazole ring can present pharmacokinetic challenges when flanked by highly lipophilic aromatic groups.

Functionalizing the 1,2,3-triazole core with an ethanol (or broader alcohol) moiety introduces a profound shift in the molecule's physicochemical profile. The ethanol appendage provides a flexible hydrogen-bond donor, complementing the triazole's multiple hydrogen-bond acceptors. This structural synergy optimizes the topological polar surface area (tPSA) and aqueous solubility, driving superior target engagement and oral bioavailability [2][2].

Physicochemical Profiling

Understanding the physicochemical properties of a drug candidate at an early stage is critical to mitigating late-stage clinical failures [3][3]. The incorporation of an ethanol group acts as a precise physicochemical tuning dial:

-

Lipophilicity (LogP) and Solubility: The hydroxyl group of the ethanol moiety significantly lowers the partition coefficient (cLogP), enhancing water solubility without abolishing the membrane permeability required for intracellular targeting [4][4].

-

Hydrogen Bonding Capacity: The three contiguous nitrogen atoms of the triazole act as strong H-bond acceptors, while the ethanol group provides an H-bond donor. This dual capacity allows the molecule to engage in multidirectional polar interactions within enzyme active sites, such as the catalytic aspartate residues in cholinesterases [5][5].

-

Metabolic Stability: The electron-withdrawing nature of the triazole ring modulates the electron density of the adjacent ethanol moiety, enhancing its resistance to rapid enzymatic oxidation compared to standard aliphatic alcohols [6][6].

Quantitative Physicochemical Data

Table 1: Comparative Physicochemical Parameters of Triazole-Alcohol Derivatives

| Compound | MW ( g/mol ) | cLogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |

| 1,2,3-Triazole Ethanol (Core) | ~113.1 | ~ -0.50 | 50.9 | 1 | 4 |

| Compound 1f (MDM2-Binding Hybrid) | 364.0 | 1.78 | 114.26 | 3 | 5 |

| Fluconazole (Standard Triazole) | 306.3 | 0.50 | 81.6 | 1 | 7 |

Synthetic Methodology: Regioselective Assembly via CuAAC

The most efficient route to 1,4-disubstituted 1,2,3-triazole ethanol derivatives is the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). The use of Cu(I) fundamentally alters the reaction pathway to exclusively yield the 1,4-regioisomer, avoiding the 1,4/1,5 mixtures seen in thermal Huisgen cycloadditions [7][7].

Workflow for the regioselective synthesis of 1,2,3-triazole ethanol derivatives via CuAAC.

Protocol 1: Self-Validating Synthesis of 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethanol

Step 1: Azidation

-

Action: React 2-bromoethanol (1.0 eq) with sodium azide (1.2 eq) in DMF at 60°C for 6 hours.

-

Causality: DMF is a polar aprotic solvent that heavily solvates the Na⁺ cation, leaving the azide anion highly nucleophilic for the rapid S_N2 displacement of the bromide.

Step 2: In Situ Catalyst Generation & Cycloaddition

-

Action: In a separate flask, dissolve phenylacetylene (1.0 eq) and the synthesized 2-azidoethanol (1.1 eq) in a 1:1 mixture of tert-butanol and water. Add catalytic CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%). Stir at room temperature for 12 hours.

-

Causality: Cu(I) is highly unstable and prone to disproportionation. Generating Cu(I) in situ via the reduction of Cu(II) by sodium ascorbate ensures a steady, active catalyst concentration. The t-BuOH/H₂O solvent system provides optimal solubility for both the organic substrates and the inorganic salts, driving the formation of the critical copper acetylide intermediate.

Step 3: Purification & Self-Validation

-

Action: Extract the mixture with ethyl acetate. Wash the organic layer extensively with brine, dry over MgSO₄, and concentrate in vacuo. Validate the structure via ¹H-NMR before proceeding to biological assays.

-

Causality (Self-Validation): Brine washing is critical as DMF and ascorbate salts partition into the aqueous layer, preventing solvent contamination that could yield false positives in downstream biological assays. The protocol validates itself via NMR: the disappearance of the terminal alkyne proton (~3.0 ppm) and the emergence of the characteristic highly deshielded triazole singlet (~8.0 ppm) confirms successful cycloaddition.

Pharmacological Translation: Target Engagement

The physicochemical attributes of 1,2,3-triazole ethanol derivatives translate directly into potent biological activity. In antifungal drug development, these derivatives mimic the binding mode of established azoles but offer distinct spatial geometries. The triazole nitrogen coordinates with the heme iron of the fungal CYP51 (lanosterol 14-α-demethylase), while the ethanol hydroxyl group forms critical hydrogen bonds with polar residues in the binding pocket, anchoring the molecule and preventing endogenous substrate access [8][8].

Mechanism of action for 1,2,3-triazole ethanol derivatives inhibiting fungal CYP51.

Analytical Validation: RP-HPLC Determination of cLogP

To validate the predicted cLogP values, an experimental determination using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is required to ensure the compound behaves as expected in lipophilic environments.

Protocol 2: Self-Validating RP-HPLC Method for Lipophilicity

Step 1: System Suitability & Void Volume

-

Action: Utilize a C18 column (150 x 4.6 mm, 5 µm). Inject a non-retained marker (e.g., uracil) to determine the column void time ( t0 ).

-

Causality: The octadecyl carbon chain of the C18 column mimics the hydrophobic environment of biological membranes. Establishing an accurate t0 is the self-validating baseline required to calculate the capacity factor ( k ) accurately.

Step 2: Calibration Curve Generation

-

Action: Prepare a mobile phase gradient of methanol and 20 mM phosphate buffer (pH 7.4). Inject a series of reference compounds with known LogP values (e.g., aniline, toluene, bromobenzene) to create a calibration curve of logk vs. LogP.

-

Causality: Maintaining the buffer at pH 7.4 ensures the triazole (a weak base) remains in its neutral state. Allowing ionization would skew the retention time, inaccurately reflecting physiological membrane partitioning.

Step 3: Sample Analysis

-

Action: Inject the synthesized 1,2,3-triazole ethanol derivative. Calculate its capacity factor ( k=(tR−t0)/t0 ) and extrapolate the experimental LogP from the calibration curve.

Conclusion

The 1,2,3-triazole ethanol scaffold represents a masterclass in physicochemical engineering. By marrying the metabolic stability and dipole characteristics of the triazole ring with the tunable solubility and hydrogen-bonding capacity of the ethanol moiety, researchers can systematically overcome the pharmacokinetic hurdles that plague modern drug discovery. The predictable regioselectivity of the CuAAC synthesis further ensures that these derivatives can be rapidly assembled and validated for high-throughput screening.

Sources

- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. A Novel MDM2-Binding Chalcone Induces Apoptosis of Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]

- 7. 1,2,3-Triazoles: Synthesis and Biological Application | IntechOpen [intechopen.com]

- 8. Design, synthesis, docking studies and bioactivity evaluation of 1,2,3-triazole eugenol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Engineering the Physicochemical Profile of Novel Triazole-Based Therapeutics: A Comprehensive Guide to Solubility and Stability

As a Senior Application Scientist, I frequently encounter drug discovery programs that stall not due to a lack of target affinity, but because of poor physicochemical properties. Triazole derivatives—specifically 1,2,3-triazoles and 1,2,4-triazoles—are ubiquitous in modern medicinal chemistry due to their modular synthesis via click chemistry and their utility as bioisosteres for amide bonds. However, balancing their target-binding lipophilicity with aqueous solubility and metabolic stability requires a rigorous, mechanistic approach to assay design.

This whitepaper provides an in-depth, self-validating framework for evaluating and optimizing the solubility and stability of novel triazole-based compounds.

Mechanistic Foundations of Triazole Physicochemistry

To optimize a triazole, one must first understand its intrinsic molecular behavior. The triazole core possesses a high aromatic stabilization energy, which contributes to its exceptional chemical stability[1]. Furthermore, the ring exhibits a significant dipole moment and acts as a 2[2].

The Causality of Poor Solubility: While the inherent polarity of the triazole ring generally lowers the partition coefficient (LogP) and suggests improved water solubility[2], I often observe a discrepancy between predicted LogP and actual aqueous solubility. Why? The planar nature of the triazole ring facilitates strong π−π stacking interactions in the solid state. This crystal lattice energy can be overwhelmingly high, meaning that even a highly polar triazole may exhibit poor thermodynamic solubility because the energy required to break the crystal lattice exceeds the solvation energy.

Solubility Optimization & Profiling

In drug discovery, solubility is not a single parameter; it is bifurcated into kinetic and thermodynamic regimes. Conflating the two is a critical failure point in early-stage development.

-

Kinetic Solubility: Evaluates the tendency of a compound to precipitate when a DMSO stock solution is spiked into an aqueous buffer. It is an artificial state but is3 and ensuring the fidelity of in vitro biological assays[3].

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound as a saturated solution[4]. It requires5 and is the definitive metric for oral formulation and predicting in vivo bioavailability[5].

Workflow distinguishing kinetic and thermodynamic solubility profiling.

Protocol 1: Self-Validating Thermodynamic Solubility Assay

To ensure absolute data integrity and rule out supersaturation artifacts, this protocol utilizes a rigorous shake-flask methodology coupled with LC-MS/MS quantification[5][6].

-

Preparation: Accurately weigh 1.0 mg of the crystalline triazole compound into a 1.5 mL glass vial[5].

-

Equilibration: Add 1.0 mL of test medium (e.g., 0.1 M phosphate buffer at pH 7.4, SGF, or SIF)[6].

-

Incubation: Place the vials in a thermomixer at 25°C (or 37°C for physiological relevance) and agitate at 700 rpm for 24 to 72 hours. Causality: Long incubation ensures the system transitions from a kinetically trapped state to true thermodynamic equilibrium[6].

-

Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet undissolved material.

-

Quantification: Dilute the supernatant 10x and 30x in a mobile phase (e.g., acetonitrile/water) containing a known internal standard[6]. Analyze via LC-MS/MS against a standard curve prepared from a fresh DMSO stock[5][6].

-

Self-Validation Step: Recover the solid pellet and analyze it via Powder X-Ray Diffraction (PXRD). If the polymorphic form has shifted during incubation, the measured solubility reflects the new polymorph, not the original API[7].

Stability Degradation Pathways & Evaluation

The delocalization of π -electrons within the triazole ring imparts immense resonance stabilization, making the core highly resistant to chemical hydrolysis and oxidation[8]. However, a drug is only as stable as its weakest link.

In metabolic environments, the substituents appended to the triazole core are the primary sites of vulnerability. For example, in the development of9, the triazole core remained intact, but strategic structural modifications were required to prevent rapid metabolic degradation of the indole moiety, thereby optimizing the pharmacokinetic profile[9].

Degradation pathways and iterative optimization of triazole stability.

Protocol 2: Self-Validating Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint ) of the compound by hepatic Cytochrome P450 (CYP450) enzymes.

-

Reaction Mixture: Combine Human Liver Microsomes (HLM) at a 0.5 mg/mL protein concentration with 1 µM of the triazole test compound in 100 mM potassium phosphate buffer (pH 7.4).

-

Initiation: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).

-

Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide).

-

Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and intrinsic clearance.

-

Self-Validation Step: Run a parallel negative control incubation without NADPH. If the compound degrades in the absence of NADPH, the instability is chemical (e.g., hydrolysis) rather than CYP-mediated metabolism.

Quantitative Data Presentation

The following table synthesizes physicochemical parameters comparing standard triazole scaffolds against optimized hybrid derivatives. Notice how structural optimization impacts the balance between LogP, Topological Polar Surface Area (TPSA), and solubility.

| Compound Class | LogP | TPSA (Ų) | Kinetic Sol. (µM) | Thermo Sol. (mg/mL) | Hepatic Half-Life (min) |

| Unsubstituted 1,2,3-Triazole Core | 0.2 - 0.5 | ~41.5 | >500 | >10.0 | >120 |

| Triazole-Indole Hybrids (Early) [9] | 3.5 - 4.2 | ~75.0 | <10 | <0.01 | 15 - 20 |

| Optimized Triazole-Indole (Late) [9] | 2.1 - 2.8 | ~85.0 | >150 | >0.5 | 60 - 90 |

| 2-Quinolone-Triazole Hybrids [10] | 2.5 - 3.1 | 59.2 - 112.3 | ~200 | ~1.2 | >80 |

Data synthesized from recent structure-activity relationship (SAR) studies focusing on soluble epoxide hydrolase inhibitors and antibacterial hybrids[9][10].

References

- Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. ijmtlm.org.

- Thermodynamic Solubility Assay. Evotec.

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.

- In-vitro Thermodynamic Solubility. Protocols.io.

- Aqueous Solubility Assay. Enamine.

- ADME Solubility Assay. BioDuro-Global CRDMO.

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic

- Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry.

- Novel Triazole‐Linked Indole Derivatives as Potent Soluble Epoxy Hydrolase Inhibitors. Chemical Biology & Drug Design.

- Hybrid 2-Quinolone–1,2,3-triazole Compounds: Rational Design, In Silico Optimization, Synthesis, Characteriz

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. evotec.com [evotec.com]

- 5. protocols.io [protocols.io]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. ijmtlm.org [ijmtlm.org]

- 8. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 9. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 10. mdpi.com [mdpi.com]

Structural Analysis and Synthesis of 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol: A Technical Guide

Executive Summary & Pharmacological Relevance

The compound 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol (Chemical Formula: C₁₁H₁₂ClN₃O) is a highly functionalized 1,4-disubstituted 1,2,3-triazole. In modern drug discovery, the 1,2,3-triazole heterocycle is widely deployed as a metabolically stable 1[1]. It resists hydrolytic, oxidative, and reductive degradation while mimicking the electronic properties and spatial geometry of a trans-peptide bond.

In this specific molecule, the 4-chlorobenzyl group at the N1 position provides critical lipophilicity and enables halogen-bonding interactions within hydrophobic protein pockets. Conversely, the ethan-1-ol (2-hydroxyethyl) group at the C4 position acts as a flexible hydrogen-bond donor/acceptor. Understanding the precise structural characterization of this 2 [2] is essential for researchers optimizing lead compounds in medicinal chemistry.

Synthetic Methodology & Mechanistic Causality

The synthesis of this compound relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , reacting 4-chlorobenzyl azide with 3-butyn-1-ol.

The Causality of Catalyst Selection: Under standard thermal conditions (uncatalyzed Huisgen cycloaddition), the reaction yields a nearly 1:1 mixture of 1,4- and 1,5-disubstituted regioisomers. The introduction of a Cu(I) catalyst fundamentally alters the reaction pathway. Cu(I) lowers the activation energy by approximately 11 kcal/mol and strictly enforces 1,4-regioselectivity . This occurs because the terminal alkyne is deprotonated to form a highly reactive3 [3]. The azide coordinates to the second copper atom, pre-organizing the reactants spatially so that only the 1,4-isomer can form during the subsequent metallacycle contraction.

Fig 1: Binuclear CuAAC catalytic cycle ensuring exclusive 1,4-regioselectivity.

Self-Validating Synthesis Protocol

-

Reagent Preparation: In a 50 mL round-bottom flask, dissolve 4-chlorobenzyl azide (1.0 mmol, 167.6 mg) and 3-butyn-1-ol (1.2 mmol, 84.1 mg) in 10 mL of a tert-butanol/water mixture (1:1 v/v).

-

Catalyst Generation In Situ: Add CuSO₄·5H₂O (5 mol%, 12.5 mg) followed by sodium ascorbate (10 mol%, 19.8 mg).

-

Causality Check: Ascorbate is required to reduce Cu(II) to the catalytically active Cu(I) state. The solution will visibly shift from pale blue to colorless/pale yellow, validating the reduction [4].

-

-

Reaction & Monitoring: Stir vigorously at room temperature for 12 hours.

-

Self-Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the UV-active azide spot (R_f ~0.8) and the emergence of a highly polar, UV-active triazole spot (R_f ~0.3) confirms conversion.

-

-

Workup: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (SiO₂, DCM:MeOH 95:5) to yield the pure product.

Structural Analysis & Characterization Workflows

To guarantee the structural integrity of the synthesized compound, a multi-tiered analytical workflow is employed. The most critical aspect of this analysis is ruling out the formation of the 1,5-isomer, which requires specific NMR techniques.

Fig 2: Structural characterization workflow for triazole validation.

Self-Validating NMR Protocol

-

Sample Preparation: Dissolve 20 mg of the purified compound in 0.6 mL of CDCl₃ (or DMSO-d₆ if hydroxyl proton exchange needs to be slowed for observation).

-

¹H NMR Acquisition (400 MHz): Acquire a standard proton spectrum. The triazole C5-H proton is highly deshielded due to the adjacent nitrogen atoms and aromatic ring current, appearing as a sharp singlet at ~7.60 ppm.

-

¹³C NMR Gated-Decoupling Acquisition (100 MHz): This is the critical self-validating step. Acquire a ¹³C spectrum. According to4[5], the C5 carbon of a 1,4-disubstituted triazole resonates at ~121 ppm , whereas the C4 carbon of a 1,5-isomer would resonate at ~133 ppm. Observing the ~121 ppm shift definitively validates the regiochemistry of the CuAAC click reaction.

Quantitative Data Presentation

The following table summarizes the expected chemical shifts for 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol in CDCl₃.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling | Integration | Structural Assignment | Diagnostic Value |

| ¹H | 7.60 | Singlet (s) | 1H | Triazole C5-H | Confirms triazole ring formation. |

| ¹H | 7.35 | Doublet (d), J = 8.4 Hz | 2H | Ar-H (meta to Cl) | Para-substituted benzene pattern. |

| ¹H | 7.20 | Doublet (d), J = 8.4 Hz | 2H | Ar-H (ortho to Cl) | Para-substituted benzene pattern. |

| ¹H | 5.50 | Singlet (s) | 2H | Benzyl -CH₂-N | Confirms N1 alkylation. |

| ¹H | 3.90 | Triplet (t), J = 6.2 Hz | 2H | -CH₂-OH | Proximity to electronegative oxygen. |

| ¹H | 2.95 | Triplet (t), J = 6.2 Hz | 2H | Triazole-CH₂- | Proximity to aromatic triazole. |

| ¹H | 2.50 | Broad Singlet (br s) | 1H | -OH | Confirms intact hydroxyl group. |

| ¹³C | 146.5 | Singlet (Cq) | - | Triazole C4 | Defines 1,4-substitution. |

| ¹³C | 134.5 | Singlet (Cq) | - | Ar-Cq (ipso to CH₂) | Aromatic framework. |

| ¹³C | 133.8 | Singlet (Cq) | - | Ar-Cq (ipso to Cl) | Aromatic framework. |

| ¹³C | 129.2 | Singlet (CH) | - | Ar-CH | Aromatic framework. |

| ¹³C | 128.8 | Singlet (CH) | - | Ar-CH | Aromatic framework. |

| ¹³C | 121.5 | Singlet (CH) | - | Triazole C5 | Definitive proof of 1,4-regioisomer. |

| ¹³C | 61.2 | Singlet (CH₂) | - | -CH₂-OH | Aliphatic alcohol carbon. |

| ¹³C | 53.4 | Singlet (CH₂) | - | Benzyl -CH₂-N | Benzyl carbon shift. |

| ¹³C | 29.8 | Singlet (CH₂) | - | Triazole-CH₂- | Aliphatic linker carbon. |

High-Resolution Mass Spectrometry (HRMS)

To validate the exact elemental composition, HRMS (ESI-TOF) must be performed.

-

Theoretical Exact Mass for C₁₁H₁₂ClN₃O: 237.0669 Da

-

Expected [M+H]⁺ Ion: 238.0747 m/z

-

Isotope Pattern: The presence of the chlorine atom will generate a distinct M+2 peak at 240.0718 m/z with approximately 32% of the intensity of the parent peak, validating the retention of the halogenated benzyl group.

References

- Source: IRIS (Università degli Studi di Milano / unimo.it)

- Source: Taylor & Francis (Expert Opinion on Drug Discovery)

- Title: Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC)

- Source: PMC (National Institutes of Health)

- Source: The Journal of Organic Chemistry (ACS Publications)

Sources

use of 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol in click chemistry

The synthesis of 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol serves as an exemplary case for the power and simplicity of click chemistry. The CuAAC reaction provides a robust and highly selective method for covalently linking molecular fragments, yielding a stable triazole core functionalized with versatile chemical handles. This approach allows for the rapid generation of complex and diverse molecules from simple, readily available building blocks, a strategy that continues to have a profound impact on drug discovery, bioconjugation, and materials science. [1][8]

References

- Continuous flow synthesis of 1,4-disubstituted 1,2,3-triazoles via consecutive β-azidation of α,β-unsaturated carbonyl compounds and CuAAC reactions. Green Chemistry (RSC Publishing).

- Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry.

- Side products in benzyl azide click chemistry reactions. Benchchem.

- Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. PubMed.

- Application of triazoles in the structural modification of natural products. PMC.

- 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. Frontiers.

- Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. MDPI.

- Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry (RSC Publishing).

- Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org.

- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.

- (PDF) Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. ResearchGate.

- Explore Our Functionalized 1,2,3-Triazoles for Diverse Applications. Life Chemicals.

- Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications.

- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience.

- Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Creative Biolabs.

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers.

- Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journals.

- CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various Amounts of PEG-tris-trz-Cu I Catalyst. ResearchGate.

- Triazole compounds, their production and use. Google Patents.

- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Universidad de Oviedo.

- Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. MDPI.

- Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review. RSC Publishing.

- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PMC - NIH.

- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI.

- What is Click Chemistry? An Introduction. Sigma-Aldrich.

- Click Triazoles for Bioconjugation. PMC.

- Click Chemistry. TCI Chemicals.

- synthesis and characterization of 1,2,4-triazolo-1,3,4- thiadiazole derivatives. CORE.

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Ovid.

- Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. ResearchGate.

- Application of click chemistry towards an efficient synthesis of 1,2,3-1H-triazolyl glycohybrids as enzyme inhibitors. PubMed.

- Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. MDPI.

- SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. TSI Journals.

- Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo.

- (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. PubChem.

Sources

- 1. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 2. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 4. lifechemicals.com [lifechemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click Chemistry [organic-chemistry.org]

- 8. jenabioscience.com [jenabioscience.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 13. EP0421210A2 - Triazole compounds, their production and use - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

Application Notes and Protocols for the Derivatization of the Hydroxyethyl Group on Triazole Compounds

Introduction: Unlocking the Therapeutic Potential of Triazole Scaffolds through Hydroxyethyl Derivatization

Triazole-containing compounds represent a cornerstone in modern medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The functionalization of the triazole core is a key strategy for modulating their pharmacokinetic and pharmacodynamic profiles. The hydroxyethyl group, in particular, serves as a versatile synthetic handle for introducing a diverse array of functional groups, thereby enabling the fine-tuning of a molecule's therapeutic efficacy.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of the hydroxyethyl moiety on triazole compounds. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for key transformations including esterification, etherification, oxidation, and the Mitsunobu reaction. Each protocol is designed as a self-validating system, with an emphasis on the rationale behind experimental choices and robust characterization of the resulting derivatives.

I. Esterification of the Hydroxyethyl Group: Enhancing Lipophilicity and Prodrug Potential

Esterification of the terminal hydroxyl group is a common strategy to increase the lipophilicity of a drug candidate, which can enhance cell membrane permeability and oral bioavailability. Furthermore, the resulting ester can act as a prodrug, undergoing in vivo hydrolysis to release the active parent alcohol.

A. Steglich Esterification: A Mild Approach for Acid-Sensitive Substrates

The Steglich esterification is a powerful method that proceeds under neutral conditions, making it ideal for substrates with acid-labile functional groups.[3] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[4]

Mechanism Insight: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming an N-acylpyridinium salt that is readily attacked by the alcohol, even sterically hindered ones. This pathway efficiently suppresses the formation of the inactive N-acylurea byproduct.[5]

Protocol 1: Steglich Esterification of 2-(1H-1,2,4-triazol-1-yl)ethanol with Benzoic Acid

-

Materials:

-

2-(1H-1,2,4-triazol-1-yl)ethanol

-

Benzoic Acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-